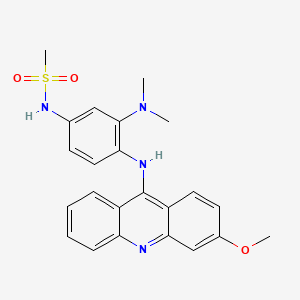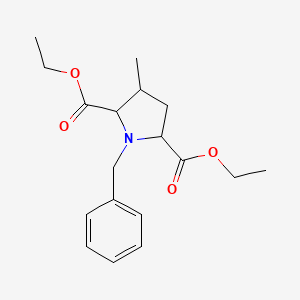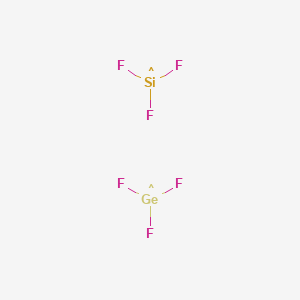
Trifluorogermyl--trifluorosilyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorogermyl–trifluorosilyl (1/1) is a compound that combines the elements germanium and silicon, both bonded to fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluorogermyl–trifluorosilyl (1/1) typically involves the reaction of germanium and silicon precursors with fluorinating agents. One common method is the reaction of germanium tetrafluoride with silicon tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of trifluorogermyl–trifluorosilyl (1/1) may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Trifluorogermyl–trifluorosilyl (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with trifluorogermyl–trifluorosilyl (1/1) include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of trifluorogermyl–trifluorosilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher fluorinated germanium and silicon compounds, while reduction may produce lower fluorinated derivatives.
Scientific Research Applications
Trifluorogermyl–trifluorosilyl (1/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which trifluorogermyl–trifluorosilyl (1/1) exerts its effects involves the interaction of its fluorine atoms with other molecules. The high electronegativity of fluorine makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trifluorogermyl–trifluorosilyl (1/1) include other fluorinated germanium and silicon compounds, such as:
- Trifluoromethylsilane
- Trifluorogermane
- Hexafluorosilicate
Uniqueness
Trifluorogermyl–trifluorosilyl (1/1) is unique due to its combination of germanium and silicon, both bonded to fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in materials science and chemistry.
Properties
CAS No. |
105938-75-8 |
|---|---|
Molecular Formula |
F6GeSi |
Molecular Weight |
214.71 g/mol |
InChI |
InChI=1S/F3Ge.F3Si/c2*1-4(2)3 |
InChI Key |
XHGBTYVBGYIFAG-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)F.F[Ge](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
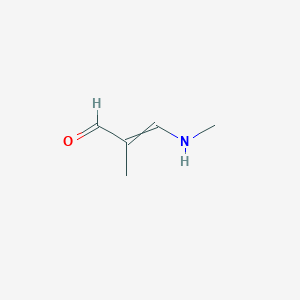
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
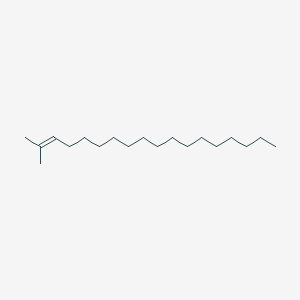
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
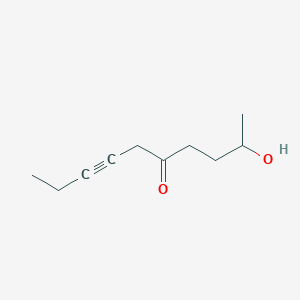
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
